molecular formula C24H18FeO2 B13827251 Ketone, cyclopentadienyl phenyl, iron deriv. (7CI); 1,1'-Dibenzoylferrocene; Dibenzoylferrocene

Ketone, cyclopentadienyl phenyl, iron deriv. (7CI); 1,1'-Dibenzoylferrocene; Dibenzoylferrocene

Cat. No.: B13827251
M. Wt: 394.2 g/mol
InChI Key: HAAYOEOQZIDZLZ-UHFFFAOYSA-N
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Description

1,1’-Dibenzoylferrocene is an organometallic compound with the molecular formula C24H18FeO2 and a molecular weight of 394.244 g/mol . It is a derivative of ferrocene, where two benzoyl groups are attached to the cyclopentadienyl rings. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

1,1’-Dibenzoylferrocene can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of ferrocene using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds as follows:

Ferrocene+2Benzoyl ChlorideAlCl31,1’-Dibenzoylferrocene+2HCl\text{Ferrocene} + 2 \text{Benzoyl Chloride} \xrightarrow{\text{AlCl}_3} \text{1,1'-Dibenzoylferrocene} + 2 \text{HCl} Ferrocene+2Benzoyl ChlorideAlCl3​​1,1’-Dibenzoylferrocene+2HCl

The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The product is then purified through recrystallization or column chromatography.

Industrial production methods for 1,1’-Dibenzoylferrocene are similar but often involve larger-scale equipment and more stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,1’-Dibenzoylferrocene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like silver hexafluoroantimonate (Ag[SbF6]) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1,1’-Dibenzoylferrocene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Dibenzoylferrocene involves its ability to undergo redox reactions, which can alter its electronic structure and reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through its benzoyl groups and iron center. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

1,1’-Dibenzoylferrocene is unique compared to other ferrocene derivatives due to the presence of two benzoyl groups. Similar compounds include:

These compounds highlight the versatility of ferrocene derivatives and their potential for various applications.

Properties

Molecular Formula

C24H18FeO2

Molecular Weight

394.2 g/mol

InChI

InChI=1S/2C12H9O.Fe/c2*13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h2*1-9H;

InChI Key

HAAYOEOQZIDZLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)[C]2[CH][CH][CH][CH]2.C1=CC=C(C=C1)C(=O)[C]2[CH][CH][CH][CH]2.[Fe]

Origin of Product

United States

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